molecular formula C11H12O3 B14129477 2H-1-Benzopyran, 6,7-dimethoxy- CAS No. 41361-61-9

2H-1-Benzopyran, 6,7-dimethoxy-

Cat. No.: B14129477
CAS No.: 41361-61-9
M. Wt: 192.21 g/mol
InChI Key: HXORFFHKVTWKKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 6,7-dimethoxy- can be achieved through several methods. One common method involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . Another method includes the use of alkaline protease from Bacillus licheniformis to catalyze the synthesis through a domino Knoevenagel/intramolecular transesterification reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 6,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by various oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 6,7-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions result in its diverse biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran, 6,7-dimethoxy- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dimethoxy groups at positions 6 and 7 enhance its stability and solubility, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

41361-61-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

6,7-dimethoxy-2H-chromene

InChI

InChI=1S/C11H12O3/c1-12-10-6-8-4-3-5-14-9(8)7-11(10)13-2/h3-4,6-7H,5H2,1-2H3

InChI Key

HXORFFHKVTWKKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CCO2)OC

Origin of Product

United States

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